(3-Nitrobenzyl)mercaptan

Catalog No.
S1897975
CAS No.
77472-39-0
M.F
C7H7NO2S
M. Wt
169.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Nitrobenzyl)mercaptan

CAS Number

77472-39-0

Product Name

(3-Nitrobenzyl)mercaptan

IUPAC Name

(3-nitrophenyl)methanethiol

Molecular Formula

C7H7NO2S

Molecular Weight

169.2 g/mol

InChI

InChI=1S/C7H7NO2S/c9-8(10)7-3-1-2-6(4-7)5-11/h1-4,11H,5H2

InChI Key

MNNASYKPIIJEJF-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CS

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CS

(3-Nitrobenzyl)mercaptan, with the chemical formula C₇H₇NO₂S, is a sulfur-containing organic compound characterized by the presence of a nitro group at the meta position of a benzyl group. This compound features a thiol functional group, which imparts unique chemical properties, including reactivity in various chemical transformations. Its structural formula can be represented as follows:

text
O2N | C6H4-CH2-SH

The presence of the nitro group enhances its electrophilic character, making it a valuable intermediate in organic synthesis and material science.

(3-Nitrobenzyl)mercaptan modifies protein function by S-nitrosylation of cysteine residues. Cysteine residues play a crucial role in protein structure and function, and their modification can alter protein activity, stability, and interactions with other molecules []. By selectively modifying cysteine residues, researchers can probe the functional roles of these residues in proteins.

Synthesis of Functional Molecules

The thiol group (SH) in (3-Nitrobenzyl)mercaptan can act as a reactive site for conjugation with other molecules. This property makes it a potential building block for the synthesis of various functional molecules, including:

  • Thiol-ene Click Chemistry

    The thiol group can participate in thiol-ene click reactions, a type of cycloaddition reaction used to create specific linkages between molecules. This can be valuable in constructing complex molecules with desired properties for applications in material science and drug discovery PubChem: (3-Nitrobenzyl)mercaptan, CID 3294432: .

  • Bioconjugation

    The thiol group can be used to attach (3-Nitrobenzyl)mercaptan to biomolecules like proteins or antibodies. This can be useful in developing probes for biological imaging or targeted drug delivery systems NCBI: Antibody-drug conjugates: Past, present, and future: .

Precursor for Modified Materials

The nitro group (NO2) in (3-Nitrobenzyl)mercaptan can be further modified to introduce new functionalities. This allows for the creation of tailor-made materials with specific properties:

  • Functionalized Self-Assembled Monolayers (SAMs)

    (3-Nitrobenzyl)mercaptan can be used as a precursor for the formation of SAMs on metal surfaces. By modifying the nitro group, researchers can control the surface properties of the SAMs, influencing factors like wettability and adhesion ScienceDirect: Engineering Self-Assembled Monolayers for Biosensing Applications.

  • Polymeric Materials

    (3-Nitrobenzyl)mercaptan can potentially be incorporated into polymers through its reactive groups. Depending on the modification of the nitro group, the resulting polymer could exhibit specific electrical, optical, or mechanical properties valuable for various applications Royal Society of Chemistry: Polymers for Electronics and Photonics.

. The compound's thiol group enables it to participate in nucleophilic substitutions and additions, making it a versatile reagent in organic synthesis. Research has also explored its interactions with biological molecules, suggesting potential pathways for drug delivery systems and targeted therapies .

Research indicates that (3-nitrobenzyl)mercaptan exhibits notable biological activity. It has been studied for its potential cytotoxic effects against cancer cells, particularly in the context of drug development. The compound's ability to form reactive intermediates may contribute to its efficacy in targeting specific cellular pathways involved in cancer progression .

Additionally, thiols are known for their antioxidant properties, which could provide protective effects against oxidative stress in biological systems.

Several methods exist for synthesizing (3-nitrobenzyl)mercaptan:

  • Bromination and Thiourea Reaction: The synthesis typically begins with bromination of 4-methoxy-3-nitrotoluene to produce 4-methoxy-3-nitrobenzyl bromide. This intermediate is then reacted with thiourea to yield (3-nitrobenzyl)mercaptan through an isothiouronium salt intermediate .
  • Thiol-Michael Addition: Utilizing the thiol-Michael addition reaction allows for the incorporation of (3-nitrobenzyl)mercaptan into larger molecular frameworks efficiently .
  • Reduction of Nitro Compounds: The nitro group can be selectively reduced using various reagents, resulting in amine derivatives that can be further processed into (3-nitrobenzyl)mercaptan .

(3-Nitrobenzyl)mercaptan has diverse applications across various fields:

  • Material Science: Its role in thiol-Michael addition reactions makes it valuable for synthesizing polymers and modifying surfaces .
  • Pharmaceuticals: The compound serves as an intermediate in the synthesis of potential anticancer agents and other bioactive molecules .
  • Chemical Synthesis: It is used in organic synthesis as a building block for more complex molecules due to its reactivity and functional group compatibility.

Several compounds share structural similarities with (3-nitrobenzyl)mercaptan, each possessing unique properties:

Compound NameStructureUnique Features
Benzyl mercaptanC₇H₈SSimple thiol without nitro substitution
4-Nitrobenzyl mercaptanC₇H₈N₂O₂SPara-substituted nitro group
2-Nitrobenzyl mercaptanC₇H₈N₂O₂SOrtho-substituted nitro group
4-Methoxybenzyl mercaptanC₈H₉O₂SMethoxy substitution increases solubility

(3-Nitrobenzyl)mercaptan's unique meta positioning of the nitro group distinguishes it from other benzyl mercaptans, affecting its reactivity and biological activity.

XLogP3

2.2

Wikipedia

(3-Nitrobenzyl)mercaptan

Dates

Modify: 2023-08-16

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